molecular formula C10H11Cl2N3O2 B3180155 4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride CAS No. 132900-51-7

4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride

Cat. No.: B3180155
CAS No.: 132900-51-7
M. Wt: 276.12 g/mol
InChI Key: BDAYQIQZYKHWRC-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride is a chemical compound with the molecular formula C10H10ClN3O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its quinazoline core structure, which is substituted with amino, chloro, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride involves several steps:

Industrial Production Methods

Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures. The key steps include ensuring the purity of intermediates and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride involves its interaction with specific molecular targets. It is known to bind to alpha-adrenoceptors, which are involved in regulating blood pressure. By binding to these receptors, the compound can modulate their activity, leading to potential antihypertensive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with alpha-adrenoceptors makes it a valuable compound for research in medicinal chemistry.

Properties

IUPAC Name

2-chloro-6,7-dimethoxyquinazolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2.ClH/c1-15-7-3-5-6(4-8(7)16-2)13-10(11)14-9(5)12;/h3-4H,1-2H3,(H2,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAYQIQZYKHWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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